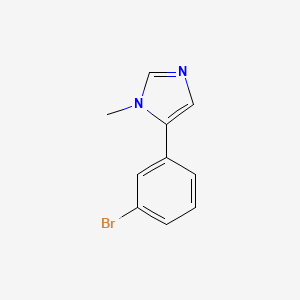

5-(3-Bromophenyl)-1-methylimidazole

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKTVJWYHULGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-bromophenyl)-1-methylimidazole, a valuable building block in medicinal chemistry and materials science. This document details the most probable synthetic pathway, a plausible experimental protocol, and expected analytical data. The information is curated for researchers and professionals in drug development and related scientific fields.

Introduction

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. The presence of the bromophenyl group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The imidazole core is a common motif in many biologically active compounds.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

| Property | Value | Source |

| CAS Number | 1218910-50-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |

| Molecular Weight | 237.10 g/mol | [3] |

| Appearance | White to brown solid, or colorless to brown liquid | |

| Storage Temperature | 2-8°C | [2] |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prominent and efficient method for the synthesis of 5-(3-Bromophenyl)-1-methylimidazole is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this specific synthesis, the coupling occurs between 1-methyl-5-bromoimidazole and 3-bromophenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

Caption: General workflow for the Suzuki-Miyaura synthesis of 5-(3-Bromophenyl)-1-methylimidazole.

Experimental Protocol

Materials:

-

1-methyl-5-bromoimidazole

-

3-bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-methyl-5-bromoimidazole (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Add a 4:1 mixture of 1,4-dioxane and degassed water as the solvent.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(3-Bromophenyl)-1-methylimidazole.

References

An In-depth Technical Guide to 5-(3-Bromophenyl)-1-methylimidazole (CAS Number: 1218910-50-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental studies, biological activity data, and detailed application notes for 5-(3-Bromophenyl)-1-methylimidazole. This guide summarizes its known properties from chemical suppliers and provides a scientifically-grounded, putative synthesis protocol based on established chemical reactions for structurally similar molecules.

Core Compound Properties

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. While it is commercially available as a research chemical, no peer-reviewed studies detailing its synthesis or biological function have been identified. Its physicochemical properties, as aggregated from various chemical suppliers, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1218910-50-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |

| Molecular Weight | 237.10 g/mol | [1][3] |

| IUPAC Name | 5-(3-bromophenyl)-1-methyl-1H-imidazole | [3][4] |

| Synonyms | 5-(3-Bromophenyl)-1-methyl-1H-imidazole | [1][2] |

| Physical Form | White to brown solid, or colorless to brown liquid | [3] |

| Predicted Boiling Point | 387.0 ± 17.0 °C | [1] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Proposed Synthesis Protocol

The synthesis of 5-aryl-1-methylimidazoles is commonly achieved through palladium-catalyzed cross-coupling reactions. Given the structure of 5-(3-Bromophenyl)-1-methylimidazole, a Suzuki-Miyaura cross-coupling reaction is a highly plausible and efficient synthetic route. This method involves the reaction of an imidazole boronic acid or ester with an aryl halide, or conversely, an imidazole halide with an arylboronic acid, in the presence of a palladium catalyst and a base.

Below is a detailed, proposed experimental protocol for the synthesis via the coupling of 1-methylimidazole with 3-bromophenylboronic acid, a common variant of this reaction type.

Experimental Protocol: Proposed Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

Materials:

-

5-Bromo-1-methylimidazole

-

3-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1-methylimidazole (1.0 mmol, 1 eq.), 3-bromophenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.5 mmol, 2.5 eq.), and the palladium catalyst, which can be pre-formed or generated in situ. For in situ generation, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-(3-Bromophenyl)-1-methylimidazole.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow for 5-(3-Bromophenyl)-1-methylimidazole.

Caption: Proposed Suzuki-Miyaura synthesis of 5-(3-Bromophenyl)-1-methylimidazole.

References

Spectroscopic data for 5-(3-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 5-(3-Bromophenyl)-1-methylimidazole. Due to the limited availability of public domain data, this guide summarizes fundamental physicochemical properties. At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) and specific synthesis protocols are not extensively reported in publicly accessible scientific literature. Similarly, information regarding its implication in biological signaling pathways is not currently available. This guide will be updated as more information becomes available.

Chemical Identity and Properties

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

| Property | Value | Source |

| CAS Number | 1218910-50-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][2][3] |

| Molecular Weight | 237.10 g/mol | [1] |

| IUPAC Name | 5-(3-bromophenyl)-1-methyl-1H-imidazole | |

| Synonyms | 5-(3-Bromophenyl)-1-methylimidazole, 1H-Imidazole, 5-(3-bromophenyl)-1-methyl- | [2] |

| Physical Form | White to brown solid, or colorless to brown liquid | |

| Purity | Typically ≥97% (as commercially available) | |

| Storage Temperature | +4°C |

Spectroscopic Data

A comprehensive search of publicly available databases and scientific literature did not yield specific, experimentally determined spectroscopic data for 5-(3-Bromophenyl)-1-methylimidazole. Characterization data for similar, but structurally distinct, imidazole derivatives are available and suggest that the following analytical methods would be appropriate for its structural elucidation:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Researchers requiring this data are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Experimental Protocols

For the acquisition of spectroscopic data, standard laboratory procedures for NMR, MS, and IR analysis would be applicable.

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no information available in the public scientific literature linking 5-(3-Bromophenyl)-1-methylimidazole to any specific biological signaling pathways or established experimental workflows in drug development. The imidazole scaffold is a common feature in many pharmacologically active compounds, and its derivatives are known to interact with a wide range of biological targets.

Logical Workflow for Compound Characterization

For researchers who have synthesized or acquired 5-(3-Bromophenyl)-1-methylimidazole, a logical workflow for its characterization would be as follows.

Caption: General workflow for characterization and screening.

Conclusion

While 5-(3-Bromophenyl)-1-methylimidazole is commercially available and its basic chemical properties are known, a significant gap exists in the publicly accessible scientific literature regarding its detailed spectroscopic characterization, specific synthesis protocols, and biological activity. Researchers interested in this compound for drug discovery or other applications will likely need to undertake its comprehensive analysis and characterization in-house.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-(3-Bromophenyl)-1-methylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Core Data Presentation

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.70 | s | - | 1H |

| H-4 | 7.15 | s | - | 1H |

| N-CH₃ | 3.65 | s | - | 3H |

| H-2' | 7.60 | t | ~1.8 | 1H |

| H-4' | 7.45 | ddd | ~8.0, 2.0, 1.0 | 1H |

| H-5' | 7.30 | t | ~8.0 | 1H |

| H-6' | 7.20 | ddd | ~8.0, 2.0, 1.0 | 1H |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 138.0 |

| C-4 | 129.5 |

| C-5 | 135.0 |

| N-CH₃ | 33.0 |

| C-1' | 134.0 |

| C-2' | 131.0 |

| C-3' | 122.5 |

| C-4' | 130.0 |

| C-5' | 129.0 |

| C-6' | 126.0 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(3-Bromophenyl)-1-methylimidazole.

Sample Preparation

-

Compound Purity : Ensure the sample of 5-(3-Bromophenyl)-1-methylimidazole is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar heterocyclic compounds.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could cause peak broadening.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol

-

Instrument Setup :

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

-

Number of Scans (ns) : For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup : Follow the same locking and shimming procedures as for ¹H NMR.

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans (ns) : A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR, depending on the sample concentration.

-

Relaxation Delay (d1) : A delay of 2-5 seconds is common for qualitative spectra.

-

Spectral Width : A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent's carbon signals.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an NMR experiment and the structural relationships within 5-(3-Bromophenyl)-1-methylimidazole.

Caption: A flowchart of the general workflow for an NMR experiment.

Caption: Structure of 5-(3-Bromophenyl)-1-methylimidazole with atom numbering.

The Diverse Biological Activities of Substituted Phenylimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a clear, tabular format, and visualizes the associated signaling pathways and experimental workflows.

Anticancer Activity

Substituted phenylimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and disruption of signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of ABL1 Kinase

Several phenylimidazole derivatives have been investigated as inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, a key target in the treatment of chronic myeloid leukemia (CML).

Table 1: ABL1 Kinase Inhibitory Activity of Substituted Phenylimidazoles

| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 | Reference |

| Dasatinib | (Structure with phenylimidazole core) | ABL1 Kinase | <1 nM | [1] |

| Ponatinib | (Structure with phenylimidazole core) | ABL1 Kinase | 0.37 nM | [1] |

| Bosutinib | (Structure with phenylimidazole core) | ABL1 Kinase | 1 nM | [1] |

| Nilotinib | (Structure with phenylimidazole core) | ABL1 Kinase | <30 nM | [1] |

| Imatinib | (Structure with phenylimidazole core) | ABL1 Kinase | ~0.23 µM | [1] |

A common method to determine the inhibitory activity of compounds against ABL1 kinase is the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.

Materials:

-

ABL1 Kinase

-

Eu-anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds and control inhibitors (e.g., Dasatinib)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Prepare a mixture of ABL1 kinase and the Eu-anti-tag antibody in kinase buffer and add 5 µL to each well.

-

Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring TR-FRET, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

The FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 615 nm.

-

The IC50 values are determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Experimental Workflow for ABL1 Kinase Inhibition Assay

Caption: Workflow for ABL1 Kinase Inhibition Assay.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Phenylimidazole-based compounds have been explored as potential CDK2 inhibitors.

Table 2: CDK2 Inhibitory Activity of Substituted Phenylimidazoles

| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Compound 9a | Pyrazolo[3,4-b]pyridine derivative | CDK2 | 1.630 | [3] |

| Compound 14g | Pyrazolo[3,4-b]pyridine derivative | CDK2 | 0.460 | [3] |

| (R)-roscovitine | (Reference CDK inhibitor) | CDK2 | 0.1 | [2] |

| Compound 7f | Pyrrolidine-2,3-dione derivative | CDK2/cyclin A | - | [4] |

The inhibitory activity against CDK2 can be assessed using a variety of kinase assay formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The ADP-Glo™ Kinase Assay is a common luminescence-based method.

Materials:

-

Recombinant CDK2/Cyclin A or E complex

-

Substrate peptide (e.g., Histone H1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compounds and control inhibitors (e.g., (R)-roscovitine)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution.

-

Add 2 µL of the CDK2/Cyclin complex to each well.

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

CDK2 Signaling Pathway in Cell Cycle Regulation

Caption: Role of CDK2 in the G1/S cell cycle transition.

Disruption of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibiting the p53-MDM2 interaction can restore p53 function in cancer cells. Phenylimidazole derivatives, such as the nutlins, have been identified as potent inhibitors of this interaction.

Table 3: p53-MDM2 Interaction Inhibitory Activity of Phenylimidazole Derivatives

| Compound ID | Substitution Pattern | Assay | IC50/Ki | Reference |

| Nutlin-3 | cis-imidazoline analog | p53-MDM2 displacement | 100-300 nM | [5] |

| RG7388 | Optimized nutlin analog | p53-MDM2 displacement | 6 nM | [6] |

| Compound 15 | Phenylimidazole scaffold | p53-MDM2 binding (Ki) | 8.46 µM | [5] |

| APG-115 | Phenylimidazole derivative | Mdm2 binding (Ki) | <1 nM | [7] |

Fluorescence polarization (FP) is a common method to screen for inhibitors of protein-protein interactions.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds and control inhibitors

-

Black, low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compounds.

-

Add a solution of the fluorescently labeled p53 peptide to each well.

-

Add a solution of the MDM2 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

The decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from MDM2 by the inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 values.

p53-MDM2 Signaling Pathway

Caption: The p53-MDM2 negative feedback loop.

Antimicrobial Activity

Substituted phenylimidazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mode of action can involve the inhibition of essential microbial enzymes.

Inhibition of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabK)

FabK is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for novel antibacterial agents. Phenylimidazole derivatives have been identified as potent inhibitors of FabK.

Table 4: FabK Inhibitory and Antibacterial Activity of Phenylimidazole Derivatives

| Compound ID | Substitution Pattern | FabK IC50 (µM) | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. C. difficile | Reference |

| Compound 6 | 4-pyridone derivative | 0.0045 | 0.5 | - | [8] |

| Compound 5g | Pyridine head group modification | 0.24 | - | 1.56 | [9] |

| Compound 6d | Benzothiazole hybrid | 0.10 | - | 6.25 | [9] |

| Compound 6h | Benzothiazole hybrid | 0.34 | - | 6.25 | [9] |

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds and control antibiotics (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, substituted phenylimidazoles have been shown to inhibit a variety of other enzymes with therapeutic relevance.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

Table 5: Xanthine Oxidase Inhibitory Activity of Phenylimidazole Derivatives

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| Compound 4 | Schiff base derivative | 149.56 | [10] |

| Compound 7 | Schiff base derivative | 263.60 | [10] |

| Allopurinol | (Reference inhibitor) | 0.84 | [10] |

The inhibitory activity is determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase

-

Xanthine solution

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compounds and a positive control (Allopurinol)

-

96-well UV-transparent plates

Procedure:

-

In a 96-well plate, add the test compound, phosphate buffer, and xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for about 8 minutes.

-

Initiate the reaction by adding the xanthine solution.

-

Incubate at 25°C for 15 minutes.

-

Stop the reaction by adding HCl (1.0 M).

-

Measure the absorbance at 295 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

Inhibition of β-Glucosidase

β-Glucosidase inhibitors have potential applications in the treatment of diabetes and Gaucher's disease.

Table 6: β-Glucosidase Inhibitory Activity of Phenylimidazole Derivatives

| Compound ID | Substitution Pattern | Ki (µM) | Reference |

| 4-Phenylimidazole | - | 0.8 | [11] |

| Gluco-1H-imidazole 6 | - | ~3.9 - ~69 | [12] |

The activity of β-glucosidase is typically measured using a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

-

β-Glucosidase

-

pNPG solution

-

Buffer (e.g., acetate or phosphate buffer at optimal pH)

-

Test compounds

-

96-well plates

-

Sodium carbonate solution (to stop the reaction)

Procedure:

-

Add the enzyme, buffer, and test compound to the wells of a 96-well plate and pre-incubate.

-

Add the pNPG substrate to start the reaction.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Determine the inhibitory constants (Ki) through kinetic analysis.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an immunosuppressive enzyme that is a target in cancer immunotherapy.

Table 7: IDO Inhibitory Activity of Phenylimidazole Derivatives

| Compound ID | Substitution Pattern | Ki (µM) | IC50 (µM) | Reference |

| 4-Phenylimidazole (4-PI) | - | - | weak | [13] |

| 1-Methyl-D,L-tryptophan (1MT) | (Reference inhibitor) | 34 | - | [14] |

| Navoximod | 4-phenylimidazole structure | - | 0.028 | [15] |

| Compound 9 | 4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione | - | ~5 times more potent than 4-PI | [16] |

IDO activity can be measured by quantifying the production of kynurenine from tryptophan.

Materials:

-

Recombinant human IDO1

-

L-Tryptophan

-

Ascorbate and Methylene Blue

-

Catalase

-

Assay buffer

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

Procedure:

-

In a 96-well plate, combine the test compound, IDO1 enzyme, and the reaction cocktail containing L-tryptophan, ascorbate, and methylene blue.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding TCA.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate to allow color development.

-

Measure the absorbance at 480 nm.

-

Calculate the concentration of kynurenine produced and determine the inhibitory activity.

IDO Signaling Pathway in Immune Suppression

References

- 1. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenylimidazole derivatives of 4-pyridone as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Phenylimidazole FabK Inhibitors as New Anti-C. difficile Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazole Core

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized by Heinrich Debus in 1858, this seemingly simple ring system is a constituent of several vital natural products, including the amino acid histidine, histamine, and nucleic acids.[1][2][3] Its unique electronic characteristics, including its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor, allow it to readily bind with a diverse array of enzymes and receptors.[4][5] This versatility has made imidazole and its derivatives a cornerstone in the development of a wide spectrum of therapeutic agents, tackling diseases from fungal infections and cancer to viral illnesses and inflammation.[4][6][7] This guide delves into the history, synthesis, and therapeutic applications of novel imidazole compounds, providing detailed technical insights for professionals in drug development.

A Historical Perspective: From Glyoxaline to Blockbuster Drugs

The journey of imidazole in science began in 1858 when Heinrich Debus first synthesized the compound from glyoxal and ammonia, initially naming it "glyoxaline".[2][3] While various derivatives were discovered in the 1840s, Debus's synthesis marked a pivotal moment.[2][8] For decades, the therapeutic potential of the imidazole ring was explored, leading to the development of early drugs. However, it was the discovery of cimetidine, an H2 receptor antagonist for treating ulcers, that truly highlighted the imidazole scaffold's potential and spurred a wave of research and development.[2] This success story demonstrated how the imidazole core could be strategically modified to achieve high target specificity and therapeutic efficacy.

Key Therapeutic Applications and Mechanisms of Action

The structural features of the imidazole ring enable a wide range of biological activities by facilitating multiple drug-ligand interactions through hydrogen bonds, van der Waals forces, and hydrophobic interactions.[4] This has led to the development of imidazole-based drugs across numerous therapeutic areas.

Antifungal Agents: Imidazole derivatives, such as clotrimazole and ketoconazole, revolutionized the treatment of fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[9] This disruption leads to altered membrane permeability and ultimately, cell necrosis.[9] Some imidazoles also interfere with oxidative and peroxidative enzyme activities, causing a toxic accumulation of hydrogen peroxide within the fungal cell.[9]

Anticancer Agents: The anticancer potential of imidazoles is multifaceted.[6] These compounds can inhibit cancer cell proliferation by interfering with key cellular processes.[6] Mechanisms include:

-

DNA Intercalation and Damage: Some derivatives insert between DNA base pairs, disrupting the double helix structure and blocking replication and transcription.[10] Others can act as alkylating agents, damaging cancer cell DNA.[3]

-

Enzyme Inhibition: A significant number of imidazole-based anticancer drugs function as kinase inhibitors, targeting enzymes crucial for cancer signaling pathways and thereby preventing tumor cell proliferation and metastasis.[3][10] They have also been shown to be effective catalytic inhibitors of Topoisomerase IIα.[4]

-

Apoptosis Induction: Certain imidazole compounds can increase intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to programmed cell death (apoptosis).[3][10]

Antimicrobial Agents: Novel imidazole derivatives continue to be developed as potent antimicrobial agents, particularly in the face of rising antimicrobial resistance.[6] Their mechanisms often involve disrupting bacterial DNA replication, cell wall synthesis, or cell membrane integrity.[6]

Antiviral Agents: Imidazoles have emerged as a promising scaffold for antiviral drug discovery, with activity against a range of viruses including HIV, hepatitis C, and Zika virus.[11][12] For instance, certain imidazole thioacetanilide derivatives have shown potent inhibition of HIV-1 reverse transcriptase.[12]

Synthesis of the Imidazole Core: Key Methodologies

The synthesis of the imidazole ring is a well-established field with several classic and modern methods available to medicinal chemists.

The Debus-Radziszewski Imidazole Synthesis

One of the most fundamental and commercially used methods is the Debus-Radziszewski synthesis.[13][14] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.[13][15]

Experimental Protocol: General Debus-Radziszewski Synthesis

-

Reactant Mixture: A 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate, ammonia solution) are combined in a suitable solvent, often a lower alcohol or acetic acid.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the substituted imidazole.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will vary depending on the specific substrates used.

The Van Leusen Imidazole Synthesis

The Van Leusen reaction is another versatile method for preparing imidazoles. It utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition.[16] This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles.[16]

Experimental Protocol: General Van Leusen Imidazole Synthesis

-

Imine Formation: An aldehyde is reacted with a primary amine to form the corresponding aldimine, often in situ.

-

Cycloaddition: Tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) are added to the aldimine solution in a suitable solvent like methanol or dimethoxyethane.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol. Specific bases, solvents, and purification techniques may vary based on the substrates.

Quantitative Data on Novel Imidazole Compounds

The following tables summarize key quantitative data for representative novel imidazole compounds from recent studies, highlighting their therapeutic potential.

Table 1: Anticancer Activity of Novel Imidazole Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| SB203580 | p38α MAP Kinase | N/A (Enzymatic) | 0.048 | [2] |

| TAE-226 | FAK | Various | 0.007 ± 0.002 | [17] |

| Compound 29e | HIV-1 RT | N/A (Enzymatic) | 0.18 | [12] |

| Compound 29b | HIV-1 RT | N/A (Enzymatic) | 0.20 | [12] |

Table 2: Antimicrobial Activity of Imidazole Derivatives HL1 and HL2

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| HL1 | Gram-positive bacteria | Varies by strain | [6] |

| HL1 | Gram-negative bacteria | Varies by strain | [6] |

| HL2 | Gram-positive bacteria | Varies by strain | [6] |

| HL2 | Gram-negative bacteria | Varies by strain | [6] |

Note: Specific MIC values for individual bacterial strains for HL1 and HL2 are detailed in the source publication.[6]

Visualizing Imidazole Synthesis and Action

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow of the Debus-Radziszewski Imidazole Synthesis.

Caption: Mechanism of an Imidazole-based Kinase Inhibitor.

Caption: General Drug Discovery Workflow for Imidazole Compounds.

Future Directions and Conclusion

The imidazole scaffold continues to be a fertile ground for drug discovery.[18] Current research focuses on synthesizing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] The development of dual-action compounds, which can hit multiple targets simultaneously, represents an exciting frontier to combat drug resistance, particularly in oncology.[10] As our understanding of disease pathways deepens, the rational design of new imidazole-based therapeutics will undoubtedly lead to the next generation of innovative medicines. The rich history and proven success of this privileged structure ensure its prominent role in the future of medicinal chemistry.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. scialert.net [scialert.net]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-(3-Bromophenyl)-1-methylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility characteristics of the novel compound 5-(3-Bromophenyl)-1-methylimidazole. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a detailed experimental protocol for determining its solubility, and a discussion of its potential biological relevance based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are working with or interested in this and related chemical entities.

Introduction

5-(3-Bromophenyl)-1-methylimidazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules.[1][2][3] The imidazole ring system is a key structural feature in many pharmaceuticals, owing to its ability to engage in various biological interactions.[2][3] Understanding the solubility of this compound in a range of organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo screening.

This guide provides a foundational understanding of the factors influencing the solubility of 5-(3-Bromophenyl)-1-methylimidazole and offers a practical, standardized methodology for its empirical determination.

Physicochemical Properties

A summary of the known physicochemical properties of 5-(3-Bromophenyl)-1-methylimidazole is presented in Table 1.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | [4] |

| Molecular Weight | 237.10 g/mol | [4] |

| CAS Number | 1218910-50-9 | [4] |

| Appearance | White to brown solid, or colorless to brown liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C |

Predicted Solubility in Organic Solvents

5-(3-Bromophenyl)-1-methylimidazole possesses both polar (imidazole ring) and non-polar (bromophenyl group) characteristics. Therefore, it is expected to exhibit moderate solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the C-H bonds on the ring can act as weak hydrogen bond donors. This suggests that the compound should be reasonably soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar imidazole ring, likely leading to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar bromophenyl group suggests some solubility in non-polar solvents, although it is likely to be lower than in polar solvents due to the influence of the polar imidazole moiety.

To illustrate the expected data format, a hypothetical set of solubility data is presented in Table 2. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 2: Hypothetical Solubility of 5-(3-Bromophenyl)-1-methylimidazole in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 30 |

| Isopropanol | Polar Protic | ~ 20 |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | ~ 40 |

| Dichloromethane | Polar Aprotic | > 60 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Ethyl Acetate | Moderately Polar | ~ 25 |

| Toluene | Non-Polar | < 10 |

| Hexane | Non-Polar | < 1 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of 5-(3-Bromophenyl)-1-methylimidazole in organic solvents using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

5-(3-Bromophenyl)-1-methylimidazole (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-(3-Bromophenyl)-1-methylimidazole to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of 5-(3-Bromophenyl)-1-methylimidazole of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample solution by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Potential Biological Activity and Screening Workflow

While the specific biological activity of 5-(3-Bromophenyl)-1-methylimidazole is not yet documented, related imidazole-containing compounds have shown a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][5] For instance, a study on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed potential anticancer activity.[6]

Given this, a logical first step in the investigation of 5-(3-Bromophenyl)-1-methylimidazole would be to screen it for anticancer activity. The following diagram illustrates a typical experimental workflow for such a screening process.

Caption: A generalized workflow for the in vitro screening of 5-(3-Bromophenyl)-1-methylimidazole for potential anticancer activity.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 5-(3-Bromophenyl)-1-methylimidazole in organic solvents. While quantitative experimental data is currently lacking in the literature, this document offers a strong theoretical foundation for predicting its solubility, a detailed and practical protocol for its experimental determination, and a logical framework for investigating its potential biological activities. The information presented herein is intended to empower researchers to effectively work with this compound and to facilitate its further investigation in the fields of medicinal chemistry and drug development.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-(3-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organohalide.[1] In the realm of medicinal chemistry and drug discovery, the imidazole scaffold is a privileged structure due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions. The synthesis of substituted phenylimidazoles via Suzuki coupling is therefore a critical strategy for generating novel compounds with potential therapeutic applications, including as kinase inhibitors and anticancer agents.[3][4]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-(3-Bromophenyl)-1-methylimidazole with various arylboronic acids. The resulting biaryl imidazole derivatives are of significant interest for the development of new pharmaceutical agents.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (5-(3-Bromophenyl)-1-methylimidazole) to form a Pd(II) intermediate.[5][6]

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

A diagram of the Suzuki-Miyaura coupling catalytic cycle is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 5-(3-Bromophenyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and subsequent functionalization of 5-(3-Bromophenyl)-1-methylimidazole. This versatile building block, featuring a reactive bromine atom on the phenyl ring, is a valuable scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The following protocols are based on established palladium-catalyzed cross-coupling reactions and other functional group transformations, providing a roadmap for the generation of novel substituted phenylimidazole derivatives.

Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

The starting material can be synthesized via the Van Leusen imidazole synthesis, a powerful method for the formation of the imidazole ring. This three-component reaction involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.05 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in methanol (MeOH).

-

Addition of Amine: Add a solution of methylamine (1.1 eq., typically as a 40% solution in water) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford 5-(3-Bromophenyl)-1-methylimidazole.

Expected Yield: 60-75%

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.35 (s, 1H), 7.20 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 3.65 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 138.5, 135.2, 131.0, 130.5, 129.8, 128.0, 123.0, 122.5, 33.5.

-

MS (ESI): m/z 237.0 [M+H]⁺, 239.0 [M+H]⁺.

Functionalization of 5-(3-Bromophenyl)-1-methylimidazole

The bromine atom on the phenyl ring of 5-(3-Bromophenyl)-1-methylimidazole serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube, combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 80-90 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to vinyl-substituted phenylimidazoles.

Experimental Protocol:

-

Reaction Setup: Combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired alkene (e.g., styrene, butyl acrylate) (1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq.), and a base such as triethylamine (Et₃N) (2.0 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.) in a sealed tube.

-

Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary (Heck Reaction):

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 70-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 120 | 24 | 65-80 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 20 | 60-75 |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the phenyl ring.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 70-80 |

Cyanation: Introduction of a Nitrile Group

The cyanation of the aryl bromide introduces a nitrile functionality, which is a versatile precursor for the synthesis of amides, carboxylic acids, and tetrazoles.

Experimental Protocol:

-

Reaction Setup: In a glovebox, combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq.) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) or Pd₂(dba)₃ (0.025 eq.) with a ligand like dppf (0.05 eq.).

-

Solvent Addition: Add an anhydrous, degassed polar aprotic solvent such as DMF or DMAc.

-

Reaction: Heat the reaction mixture under an inert atmosphere to 120-140 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic extracts with aqueous sodium bicarbonate and brine. Dry, concentrate, and purify by column chromatography.

Quantitative Data Summary (Cyanation):

| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMF | 120 | 18 | 70-85 |

| 2 | K₄[Fe(CN)₆] | Pd₂(dba)₃ (2.5) | dppf (5) | DMAc | 140 | 24 | 65-80 |

Formylation: Introduction of an Aldehyde Group

The introduction of a formyl group can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.

Experimental Protocol:

-

Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq., typically 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary (Formylation):

| Entry | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi | DMF | THF | -78 to RT | 3 | 50-65 |

Visualizations

Caption: Overall workflow for the synthesis and functionalization.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Synthesis and Evaluation of GPCR Ligands Derived from a 5-(3-Bromophenyl)-1-methylimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug discovery. While direct literature on the synthesis of GPCR ligands from 5-(3-bromophenyl)-1-methylimidazole is not available, the imidazole scaffold is a well-established pharmacophore in GPCR-targeted drugs. Notably, several potent Angiotensin II AT1 receptor antagonists, a class of drugs widely used for the treatment of hypertension, are based on an imidazole core.

These application notes provide an exemplary framework for the synthesis and evaluation of GPCR ligands, using the Angiotensin II AT1 receptor as a representative target. The protocols and data presented are based on established methodologies for imidazole-based AT1 receptor antagonists and are intended to serve as a comprehensive guide for researchers interested in exploring derivatives of the 5-(3-bromophenyl)-1-methylimidazole scaffold for GPCR-related drug discovery.

Exemplary Target: Angiotensin II AT1 Receptor

The Angiotensin II AT1 receptor is a class A GPCR that plays a critical role in regulating blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone Angiotensin II initiates a signaling cascade through the Gq/11 family of G proteins, leading to physiological responses such as vasoconstriction and aldosterone secretion.[1][2]

Angiotensin II AT1 Receptor Signaling Pathway

The canonical signaling pathway for the AT1 receptor involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][3]

Data Presentation

The following table summarizes in vitro pharmacological data for a representative imidazole-based Angiotensin II AT1 receptor antagonist, Compound V8, which is a rationally designed analog of Losartan.[4][5]

| Compound | Target Receptor | Assay Type | Measured Parameter | Value |

| Compound V8 | Angiotensin II AT1 | Radioligand Binding | IC50 (nM) | 1.03 ± 0.26[6] |

| Losartan | Angiotensin II AT1 | Radioligand Binding | IC50 (nM) | ~15[7] |

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Imidazole-Based AT1 Receptor Antagonist

This protocol describes a general synthetic route for a 1,5-disubstituted imidazole AT1 receptor antagonist, inspired by the synthesis of Losartan analogs.[4][8] The synthesis involves the construction of the imidazole core followed by N-alkylation.

Materials:

-

Appropriate starting materials for the imidazole core synthesis (e.g., a di-carbonyl compound, an aldehyde, and ammonia or an ammonium salt).

-

2-Butyl-5-chloro-1H-imidazole (or a similar precursor).

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

-

Sodium hydride (NaH).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Sodium azide (NaN3).

-

Triethylamine hydrochloride.

-

Solvents for reaction and purification (e.g., Toluene, Ethyl acetate, Hexane).

-

Silica gel for column chromatography.

Procedure:

-

Imidazole Core Synthesis: Synthesize the substituted imidazole core. For a 2-butyl-5-(hydroxymethyl)imidazole core, this can be achieved through various established methods. A common approach is the Radziszewski synthesis or its variations.

-

N-Alkylation: a. To a solution of the 2,5-disubstituted imidazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1 equivalent) in anhydrous DMF dropwise. d. Stir the reaction mixture at room temperature for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.

-

Tetrazole Formation: a. To a solution of the nitrile intermediate (1 equivalent) in toluene, add sodium azide (3 equivalents) and triethylamine hydrochloride (3 equivalents). b. Reflux the mixture for 48-72 hours. c. Cool the reaction to room temperature and acidify with 2N HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the final compound by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: AT1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the AT1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Unlabeled competitor: Losartan (for non-specific binding determination).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from AT1 receptor-expressing cells using standard homogenization and centrifugation methods. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled competitor (e.g., 10 µM Losartan).

-

Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value by non-linear regression analysis.

Protocol 3: Functional Assay - Calcium Mobilization

This protocol measures the ability of a compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human AT1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Angiotensin II.

-

Test compounds.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the AT1 receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.[9]

-

Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound. Incubate for 15-30 minutes.

-

Measurement: a. Place the cell plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells. d. Immediately begin kinetic fluorescence reading for 90-120 seconds.[9]

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration. Determine the IC50 value for the antagonist by non-linear regression analysis.

Experimental Workflow Visualization

Conclusion

The imidazole scaffold represents a promising starting point for the development of novel GPCR ligands. While direct evidence for the use of 5-(3-bromophenyl)-1-methylimidazole in this context is lacking, the established success of imidazole-containing drugs, such as the Angiotensin II AT1 receptor antagonists, provides a strong rationale for its exploration. The detailed protocols and conceptual framework provided in these application notes offer a robust guide for the synthesis, characterization, and pharmacological evaluation of new chemical entities derived from this and related scaffolds, paving the way for the discovery of next-generation GPCR-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]